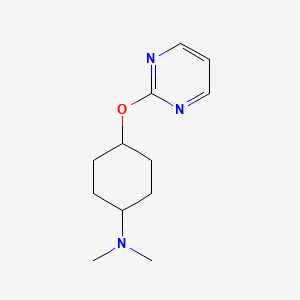

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a chemical compound with the molecular formula C12H19N3O and a molecular weight of 221.304 g/mol. This compound is characterized by the presence of a cyclohexane ring substituted with a pyrimidin-2-yloxy group and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine typically involves the following steps:

- Final Step

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, pyrimidine-2-ol, and dimethylamine.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrimidine-2-ol, followed by nucleophilic substitution with cyclohexanone to form the intermediate product.

Activité Biologique

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a pyrimidine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

This structure allows it to interact with various biological targets, making it a subject of pharmacological interest.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act as a partial agonist for certain receptors involved in glucose metabolism, particularly glucokinase, which plays a crucial role in regulating blood sugar levels. This interaction may enhance glycolysis and glucose uptake in tissues, indicating potential therapeutic applications in diabetes management.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent. The specific mechanisms by which it exerts this effect are still being elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound is also being explored for its anticancer activities . Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival . In vitro studies have shown promising results against several cancer cell lines, warranting further exploration into its efficacy and safety as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In one study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The study concluded that further investigation into the compound's mechanism could reveal new therapeutic strategies for treating resistant cancer types .

Propriétés

IUPAC Name |

N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZSIPWRPLGDLNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC(CC1)OC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.